Normephedrone

概要

説明

Normephedrone, also known as 4-methylcathinone, is a stimulant drug belonging to the cathinone chemical class. It is a metabolite of the better-known drug mephedrone (4-methylmethcathinone). This compound is known for its psychoactive effects, which include stimulation and euphoria.

準備方法

Synthetic Routes and Reaction Conditions

Normephedrone can be synthesized through several synthetic routes. One common method involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine, followed by acidification to form the hydrochloride or hydrobromide salt . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions and ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis .

化学反応の分析

Types of Reactions

Normephedrone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methylcathinone carboxylic acid, while reduction can produce 4-methylcathinone alcohol .

科学的研究の応用

Chemical Properties and Mechanism of Action

Normephedrone is a metabolite of mephedrone (4-methylmethcathinone) and belongs to the cathinone class of compounds. It primarily acts as a stimulant by promoting the release of monoamines such as dopamine and serotonin through interaction with their respective transporters. Research indicates that this compound exhibits a selectivity for the dopamine transporter over the serotonin transporter, which may contribute to its psychoactive effects.

Scientific Research Applications

1. Analytical Chemistry

- Reference Compound : this compound is utilized as a reference compound in analytical chemistry to study the properties of cathinones. Its distinct chemical structure allows researchers to develop methods for detecting and quantifying similar substances in various matrices, including biological fluids and environmental samples.

2. Pharmacology

- Monoamine Transporter Interaction : Studies have shown that this compound and its metabolites can influence neurotransmitter levels in the brain. For instance, in vivo studies demonstrated that this compound increases extracellular dopamine and serotonin levels, suggesting it may have therapeutic potential for certain neurological disorders .

- Structure-Activity Relationships : Research focusing on the structure-activity relationships of this compound has revealed its potency compared to other metabolites. The S-enantiomer of this compound has been found to be significantly more effective at interacting with serotonin transporters than its R-enantiomer .

3. Toxicology

- Biomarker Identification : this compound has been investigated as a potential biomarker for mephedrone use due to its stability in biological samples. Studies have employed wastewater-based epidemiology to assess public health impacts by analyzing the presence of this compound and its metabolites in wastewater systems .

4. Environmental Science

- Wastewater Analysis : The stability of this compound in wastewater makes it a candidate for monitoring drug abuse trends within populations. Its detection can provide insights into community health and substance use patterns over time .

Case Study 1: Detection Methods

A study utilized Raman spectroscopy combined with chemometric approaches to detect this compound in human urine samples. This method demonstrated high sensitivity and specificity for identifying this compound among other substances, highlighting its potential application in forensic toxicology .

Case Study 2: Pharmacokinetics

In an investigation of the pharmacokinetics of this compound, researchers administered the compound to rats and measured its effects on neurotransmitter levels over time. The results indicated that this compound significantly influenced dopamine release, which could inform future studies on its therapeutic applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Analytical Chemistry | Used as a reference compound for detecting cathinones |

| Pharmacology | Increases extracellular dopamine and serotonin; potential therapeutic uses |

| Toxicology | Investigated as a biomarker for mephedrone use; stable in biological samples |

| Environmental Science | Monitored in wastewater to assess community drug use trends |

作用機序

Normephedrone exerts its effects by promoting the release of monoamines, such as dopamine and serotonin, through interaction with their respective transporters. It displays a selectivity to promote monoamine release via the dopamine transporter over the serotonin transporter . This mechanism is similar to that of other stimulant drugs, leading to increased levels of these neurotransmitters in the synaptic cleft and resulting in stimulation and euphoria.

類似化合物との比較

Normephedrone is structurally similar to other synthetic cathinones, such as:

Mephedrone (4-methylmethcathinone): A more well-known stimulant with similar psychoactive effects.

Methcathinone: Another stimulant with a similar chemical structure but different pharmacological properties.

3,4-Methylenedioxypyrovalerone (MDPV): A synthetic cathinone with potent stimulant effects and a different mechanism of action.

This compound is unique in its specific selectivity for the dopamine transporter over the serotonin transporter, which distinguishes it from other cathinones that may have different selectivity profiles .

生物活性

Normephedrone, the N-demethylated metabolite of mephedrone, has garnered attention for its biological activity and pharmacological effects. This article synthesizes various research findings to provide a comprehensive overview of this compound's biological activity, including its interactions with monoamine transporters, behavioral effects in animal models, and implications for human health.

Overview of Mephedrone and this compound

Mephedrone (4-methyl-N-methylcathinone) is a synthetic stimulant that belongs to the cathinone class, known for its psychoactive properties similar to those of amphetamines. This compound is one of its primary metabolites formed through hepatic metabolism, primarily via the cytochrome P450 2D6 enzyme pathway. Understanding this compound's activity is crucial because it may contribute significantly to the overall effects observed with mephedrone use.

This compound exhibits biological activity primarily through its action on monoamine transporters. Research indicates that it acts as a substrate for dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT). Notably, this compound has been shown to increase extracellular serotonin levels while having a blunted effect on dopamine release in the nucleus accumbens of rat models .

Key Findings on Transporter Interactions

| Compound | Transporter | Effect | Potency |

|---|---|---|---|

| This compound | DAT | Inhibition of uptake | Moderate |

| This compound | NET | Inhibition of uptake | Moderate |

| This compound | SERT | Release of serotonin | Higher potency than R-enantiomer |

Behavioral Effects in Animal Models

Several studies have explored the behavioral consequences of this compound administration in animal models. These investigations provide insights into potential neurotoxic effects and behavioral changes associated with exposure.

- Hyperactivity and Anxiety : In mice, this compound administration resulted in increased locomotor activity, suggesting stimulant-like effects. However, it also induced anxiety-related behaviors in elevated plus maze tests .

- Neurotoxicity : Chronic exposure to mephedrone has been linked to neurotoxic effects, particularly in the hippocampus. Studies have reported alterations in matrix metalloprotease levels and NMDA receptor subunit expression following mephedrone exposure during critical developmental periods .

- Cognitive Impact : this compound has been shown to affect learning and memory processes. While some studies indicate improvements in visuo-spatial associative memory, others report impairments in working memory tasks .

Case Studies and Clinical Implications

The clinical implications of this compound are significant given its presence as a metabolite of mephedrone in human urine samples. A study examining urine from drug users found that both mephedrone and its metabolites, including this compound, were detectable, highlighting their relevance as biomarkers for substance abuse .

Stereoselective Metabolism

Research indicates that the stereochemistry of this compound influences its pharmacodynamics. The S-enantiomer demonstrates significantly higher potency at SERT compared to its R counterpart, which is ineffective as a releaser at this transporter . This stereoselective metabolism may have implications for understanding individual responses to mephedrone use.

特性

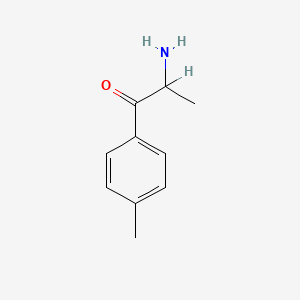

IUPAC Name |

2-amino-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHULHWHSUJEYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032529 | |

| Record name | 4-Methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31952-47-3 | |

| Record name | 2-Amino-1-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31952-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normephedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031952473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY9HK59OK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。